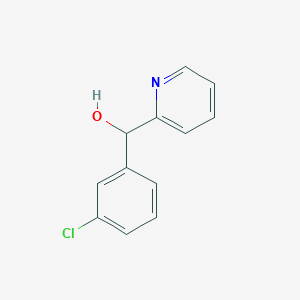

3-Chlorophenyl-(2-pyridyl)methanol

CAS No.: 75343-75-8

Cat. No.: VC5381948

Molecular Formula: C12H10ClNO

Molecular Weight: 219.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75343-75-8 |

|---|---|

| Molecular Formula | C12H10ClNO |

| Molecular Weight | 219.67 |

| IUPAC Name | (3-chlorophenyl)-pyridin-2-ylmethanol |

| Standard InChI | InChI=1S/C12H10ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H |

| Standard InChI Key | FBGQCTZCPITIQD-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a 3-chlorophenyl group via a hydroxymethyl (-CHOH) bridge. The chlorine atom at the meta position of the phenyl ring and the hydroxymethyl group on the pyridine ring contribute to its electronic and steric properties .

Table 1: Key Structural Data

| Property | Value/Description | Source |

|---|---|---|

| SMILES Notation | C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)O | |

| InChI Key | FBGQCTZCPITIQD-UHFFFAOYNA-N | |

| Rotatable Bonds | 2 |

Computational Insights

Density functional theory (DFT) studies reveal that the hydroxymethyl group participates in intramolecular hydrogen bonding with the pyridine nitrogen, stabilizing the molecule . Natural Bond Orbital (NBO) analysis further indicates significant charge delocalization between the aromatic rings and the hydroxyl group, enhancing its reactivity in electrophilic substitutions .

Synthesis and Production Methods

Grignard Reaction-Based Synthesis

A common route involves the nucleophilic addition of 3-chlorophenylmagnesium bromide to 2-pyridinecarboxaldehyde in tetrahydrofuran (THF), followed by acid quenching to yield the methanol derivative . This method achieves yields of 80–90% but requires stringent anhydrous conditions .

Table 2: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Grignard Addition | 3-ClCHMgBr, THF | 80–90 | |

| Oxidation of Alcohols | CrO, Acetic Acid | >95 | |

| Green Synthesis | Sulphamic Acid, 2-Ethoxyethanol | 95 |

Green Chemistry Approaches

Recent advancements employ sulphamic acid as a catalyst in 2-ethoxyethanol, enabling one-pot cyclization and condensation reactions at 110–120°C . This method reduces reaction time to 7.5 hours and eliminates hazardous byproducts, aligning with sustainable chemistry principles .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 78–80°C and a boiling point of 364.3°C (predicted) . It is soluble in methanol, chloroform, and dimethyl sulfoxide (DMSO) but insoluble in water .

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 78–80°C | |

| Boiling Point | 364.3°C (Predicted) | |

| Density | 1.275 g/cm³ | |

| Solubility in Methanol | High |

Spectroscopic Characterization

-

FTIR: A broad O-H stretch at 3200–3400 cm⁻¹ and C-Cl absorption at 750 cm⁻¹ .

-

NMR: NMR signals at δ 7.78–7.76 (d, 1H, Ar-H) and δ 4.85 (s, 1H, -OH) .

-

UV-Vis: Absorption maxima at 270 nm due to π→π* transitions in the aromatic system .

Applications in Pharmaceutical Chemistry

Intermediate in Antihistamines

The compound serves as a precursor to carbinoxamine, a histamine H antagonist used in allergy treatment . Alkylation with 1-bromo-3-chloropropane yields piperazine derivatives, which are critical for modulating CNS permeability .

Nonlinear Optical (NLO) Materials

DFT studies highlight its large hyperpolarizability (), making it a candidate for photonic devices . The 3-chlorophenyl group enhances electron-withdrawing capacity, augmenting NLO responses .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin Irritation | Wear nitrile gloves |

| H319: Eye Damage | Use safety goggles |

| H335: Respiratory Irritation | Use fume hood |

Environmental Impact

With a predicted bioconcentration factor (BCF) of 3.2, the compound exhibits moderate persistence in aquatic systems . Disposal via incineration is recommended to prevent groundwater contamination .

Recent Research and Developments

Catalytic Applications

Sulphamic acid-catalyzed syntheses have reduced reaction times by 40% compared to traditional methods, with catalyst recyclability up to four cycles without efficiency loss .

DFT-Driven Design

Time-dependent DFT (TD-DFT) simulations predict a bandgap () of 4.91 eV, suggesting stability in optoelectronic applications . Comparative studies with fluorinated analogs show enhanced polarizability in 6-(3-fluorophenyl) derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume